molecular formula C8H6BrN3O B13931443 6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13931443
M. Wt: 240.06 g/mol
InChI Key: OJDPMVHJUXPEDQ-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused pyrimidine and pyridine ring system, with a bromine atom at the 6th position and a methyl group at the 2nd position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-bromopyridine with formamide or formamidine acetate, leading to the formation of the desired pyridopyrimidine core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of kinases, it inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the inhibition of signal transduction pathways that are crucial for tumor growth and survival.

Comparison with Similar Compounds

6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities associated with its structure.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

6-bromo-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H6BrN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)

InChI Key

OJDPMVHJUXPEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(C=C2C(=O)N1)Br

Origin of Product

United States

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